7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid
Overview
Description
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 752135-41-4 . It has a molecular weight of 226.68 . The IUPAC name for this compound is 7-chloro-3-methyl-1-benzothiophene-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7ClO2S/c1-5-6-3-2-4-7 (11)9 (6)14-8 (5)10 (12)13/h2-4H,1H3, (H,12,13) . This indicates the presence of a benzothiophene ring with a carboxylic acid group at the 2-position and a methyl group and a chlorine atom at the 3 and 7 positions, respectively .Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Derivative Formation
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid and its derivatives have been explored in various synthesis processes. Chapman, Clarke, and Sawhney (1968) described the preparation of different halogenobenzo[b]thiophen derivatives, including 7-chloro-3-methylbenzo[b]thiophen, by cyclisation processes using polyphosphoric acid and other reagents (Chapman, Clarke, & Sawhney, 1968). Similarly, Chapman, Clarke, and Manolis (1972) conducted further studies on the reactions of 7-chloro-3-methylbenzo[b]thiophen to produce various amino-, guanidino-, and ureido-compounds (Chapman, Clarke, & Manolis, 1972).
Chemical Modification and Reactivity
Investigations into the chemical reactivity of this compound include nitration, bromination, and acetylation processes. For instance, Cooper and Scrowston (1971) examined the nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives under various conditions, revealing insights into the substitution patterns and electrophilic displacement mechanisms (Cooper & Scrowston, 1971).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their potential as therapeutic agents. For example, Radwan, Shehab, and El-Shenawy (2009) synthesized a series of C5-substituted benzo[b]thiophenes, demonstrating potent anti-inflammatory activity, which highlights the potential of these compounds in drug development (Radwan, Shehab, & El-Shenawy, 2009).
Environmental Chemistry
In environmental chemistry, studies have explored the degradation and transformation of benzothiophene derivatives. Andersson and Bobinger (1996) investigated the photochemical degradation of methylated benzothiophenes in aqueous solutions, which is relevant to understanding the environmental fate of crude oil components after oil spills (Andersson & Bobinger, 1996).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
The compound has potential applications in the synthesis of imidazole antifungal agents . Additionally, it has been used in the development of platinum(IV) prodrugs designed to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . These prodrugs have shown high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells .
Mechanism of Action
Target of Action
The primary target of the compound 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair .
Mode of Action
This compound interacts with Mcl-1, causing a downregulation of this protein. This interaction prompts a conspicuous apoptotic response in cancer cells .
Biochemical Pathways
The compound affects the apoptosis pathway and the DNA damage repair pathway. By targeting Mcl-1, this compound disrupts the normal function of this protein, leading to increased apoptosis and impaired DNA repair .
Result of Action
The action of this compound results in DNA damage in cancer cells and a decrease in the resistance factors of these cells for cisplatin, a common chemotherapy drug . The compound also prompts a conspicuous apoptotic response .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . The interaction between this compound and Mcl-1 involves the prevention of BH3-containing peptides from binding to Mcl-1, thereby inhibiting its anti-apoptotic function . Additionally, this compound has been found to downregulate DNA damage repair proteins such as RAD51 and BRCA2, further influencing cellular responses to DNA damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells, particularly in cisplatin-resistant non-small-cell lung and ovarian cancer cells . By downregulating Mcl-1 and other DNA damage repair proteins, this compound enhances the sensitivity of these cancer cells to DNA-damaging agents, leading to increased cell death . Furthermore, this compound influences cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to Mcl-1, preventing the binding of pro-apoptotic BH3-containing peptides and thereby inhibiting the anti-apoptotic function of Mcl-1 . This interaction leads to the downregulation of DNA damage repair proteins such as RAD51 and BRCA2, which are critical for homologous recombination and DNA repair . Additionally, this compound has been shown to cause DNA damage directly, further promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark, sealed, and dry environment at temperatures between 2-8°C . Over time, the compound’s ability to induce apoptosis and inhibit DNA repair proteins remains consistent, highlighting its potential for long-term applications in cancer therapy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively induce apoptosis and inhibit DNA repair proteins without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including potential damage to healthy tissues . These findings underscore the importance of optimizing dosage levels to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to DNA damage response and apoptosis. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . By downregulating DNA damage repair proteins and promoting apoptosis, this compound plays a critical role in modulating cellular responses to DNA damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation are critical factors determining its efficacy and potential side effects . Studies have shown that this compound can effectively enter cancer cells and cause DNA damage, highlighting its potential for targeted cancer therapy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on DNA damage repair and apoptosis . Targeting signals and post-translational modifications play a crucial role in directing this compound to these specific locations, ensuring its optimal function and efficacy .
Properties
IUPAC Name |
7-chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEJPBOIKNNLQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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